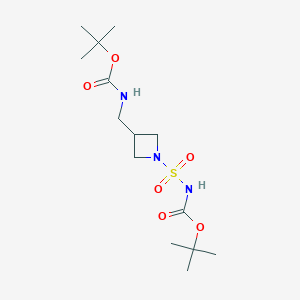
Tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate is a complex organic compound that features a tert-butyl group, an azetidine ring, and a sulfonyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate typically involves multiple steps, starting with the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. The protected amino acids are then used as starting materials in further reactions. For example, Boc-protected amino acids can be converted into room-temperature ionic liquids, which are then used in dipeptide synthesis with commonly used coupling reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, palladium-catalyzed cross-coupling reactions have been investigated for similar compounds .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, palladium-catalyzed reactions can yield N-Boc-protected anilines .
Scientific Research Applications
Tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, such as inhibitors or modulators of specific enzymes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate involves its interaction with specific molecular targets. The tert-butyl group can influence the reactivity and stability of the compound, while the azetidine ring and sulfonyl carbamate moiety can participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective properties.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with a tert-butyl group and a carbamate moiety.
tert-Butyl 3-bromopropylcarbamate: A related compound used in the synthesis of sulfonamide series.
Uniqueness
Tert-butyl ((3-(((tert-butoxycarbonyl)amino)methyl)azetidin-1-yl)sulfonyl)carbamate is unique due to its combination of a tert-butyl group, an azetidine ring, and a sulfonyl carbamate moiety. This unique structure imparts specific reactivity and stability characteristics, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C14H27N3O6S |
|---|---|
Molecular Weight |
365.45 g/mol |
IUPAC Name |
tert-butyl N-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidin-1-yl]sulfonylcarbamate |
InChI |
InChI=1S/C14H27N3O6S/c1-13(2,3)22-11(18)15-7-10-8-17(9-10)24(20,21)16-12(19)23-14(4,5)6/h10H,7-9H2,1-6H3,(H,15,18)(H,16,19) |
InChI Key |
POBYUFDOCKTFGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(C1)S(=O)(=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















